2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of BTCA includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains bromo and chlorobenzamido functional groups.Chemical Reactions Analysis
While specific chemical reactions involving BTCA are not detailed in the available literature, thiophene derivatives are known to undergo various reactions. For instance, 2-Bromothiophene can undergo metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Scientific Research Applications
Material Science
In material science, this compound could be used to develop new organic semiconductors. Thiophene derivatives are known for their application in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), and this specific molecule could contribute to advancements in these areas .
Coupling Reactions
Thiophene-3-carboxylic acid derivatives are known substrates in coupling reactions, which are fundamental in creating complex organic molecules. This compound could be used to explore new coupling reactions, potentially leading to novel synthetic pathways .
properties
IUPAC Name |
2-[(4-bromo-2-chlorobenzoyl)amino]thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO3S/c13-6-1-2-7(9(14)5-6)10(16)15-11-8(12(17)18)3-4-19-11/h1-5H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRCNOXFEQGGAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)NC2=C(C=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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